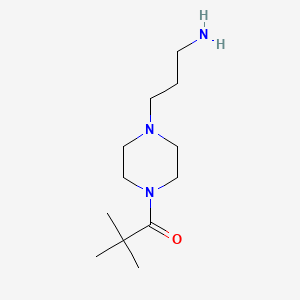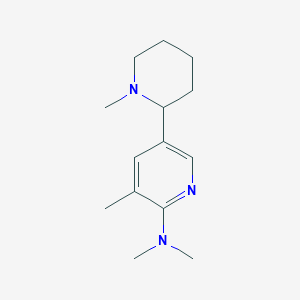
(2,4-Difluoro-5-iodophenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Difluoro-5-iodophenyl)methanamine is an organic compound with the molecular formula C7H6F2IN It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, along with a methanamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluoro-5-iodophenyl)methanamine typically involves a multi-step process. One common method includes the halogenation of 2,4-difluorobenzene followed by the introduction of the methanamine group. The process can be summarized as follows:
Halogenation: 2,4-difluorobenzene is treated with iodine and a suitable halogenating agent under controlled conditions to introduce the iodine atom at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: (2,4-Difluoro-5-iodophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methanamine group can undergo oxidation to form corresponding imines or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium cyanide.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can produce imines or amines, respectively .
科学的研究の応用
(2,4-Difluoro-5-iodophenyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of (2,4-Difluoro-5-iodophenyl)methanamine depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence its binding affinity and specificity, making it a valuable tool in drug discovery and development .
類似化合物との比較
(2,4-Difluorophenyl)methanamine: Lacks the iodine atom, which can affect its reactivity and applications.
(2,4-Dichloro-5-iodophenyl)methanamine:
Uniqueness: (2,4-Difluoro-5-iodophenyl)methanamine is unique due to the combination of fluorine and iodine atoms, which impart distinct electronic and steric effects. This makes it particularly useful in applications requiring specific reactivity and selectivity .
特性
CAS番号 |
1823871-77-7 |
|---|---|
分子式 |
C7H6F2IN |
分子量 |
269.03 g/mol |
IUPAC名 |
(2,4-difluoro-5-iodophenyl)methanamine |
InChI |
InChI=1S/C7H6F2IN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H,3,11H2 |
InChIキー |
GXAFODQBISARRZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1I)F)F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (salt)](/img/structure/B11819603.png)


![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B11819614.png)
![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B11819626.png)




![[2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate](/img/structure/B11819648.png)
![[Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine](/img/structure/B11819651.png)
![2-(3-Amino-1-oxa-8-azaspiro[4.5]decane-8-carbonyl)oxy-2-oxoacetic acid;tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11819655.png)
![L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B11819669.png)

